2-Butoxy-N-[2-(2,5-dimethylphenoxy)ethyl]aniline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-N-[2-(2,5-dimethylphenoxy)ethyl]aniline typically involves the reaction of 2-butoxyaniline with 2-(2,5-dimethylphenoxy)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-N-[2-(2,5-dimethylphenoxy)ethyl]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
2-Butoxy-N-[2-(2,5-dimethylphenoxy)ethyl]aniline is used extensively in scientific research, particularly in the following areas:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in biochemical assays and studies involving protein interactions.
Medicine: Research involving this compound may focus on its potential therapeutic applications or its role in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Butoxy-N-[2-(2,5-dimethylphenoxy)ethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include signal transduction mechanisms that regulate various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Butoxy-N-[2-(2,4-dimethylphenoxy)ethyl]aniline
- 2-Butoxy-N-[2-(3,5-dimethylphenoxy)ethyl]aniline
- 2-Butoxy-N-[2-(2,6-dimethylphenoxy)ethyl]aniline
Uniqueness
2-Butoxy-N-[2-(2,5-dimethylphenoxy)ethyl]aniline is unique due to its specific substitution pattern on the phenoxy and aniline moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
IUPAC Name |
2-butoxy-N-[2-(2,5-dimethylphenoxy)ethyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-4-5-13-22-19-9-7-6-8-18(19)21-12-14-23-20-15-16(2)10-11-17(20)3/h6-11,15,21H,4-5,12-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIUGEYYGKFNHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NCCOC2=C(C=CC(=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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